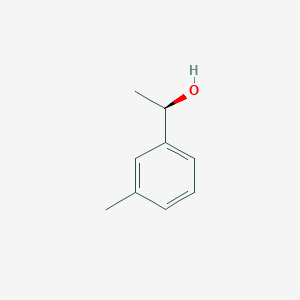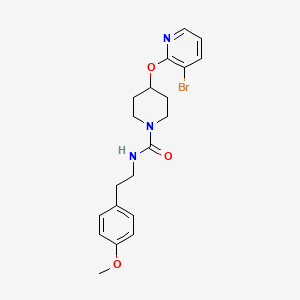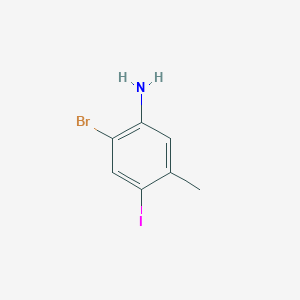![molecular formula C19H32Cl2N2O4 B2481435 Dihidrocloruro de 1-(4-(benzo[d][1,3]dioxol-5-ilmetil)piperazin-1-il)-3-butoxipropan-2-ol CAS No. 1216931-39-3](/img/structure/B2481435.png)
Dihidrocloruro de 1-(4-(benzo[d][1,3]dioxol-5-ilmetil)piperazin-1-il)-3-butoxipropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O4 and its molecular weight is 423.38. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Anticonvulsivo
Este compuesto ha sido identificado como un potente agente anticonvulsivo . Ha mostrado una excelente protección contra las convulsiones inducidas por la prueba de electrochoque máximo (MES) y la pentylenetetrazol subcutánea (scPTZ) en ratones y ratas . También inhibió con éxito las convulsiones inducidas por ácido 3-mercaptopropiónico (3-MPA) y tiosemicarbazida (TSC) en ratones .
Agente Antidepresivo
También se ha encontrado que el compuesto exhibe actividad antidepresiva . Mostró buenos resultados en la prueba de natación forzada (FST) y la prueba de suspensión de la cola (TST) en ratones .
Tratamiento del Estatus Epilepticus
En el modelo de estatus epilepticus (SE) inducido por pilocarpina, el compuesto demostró una protección del 50% a una dosis de 100 mg/kg en ratas .
Agonista de la Dopamina
El compuesto actúa como un agonista de la dopamina . Estimula el receptor D2 en la sinapsis del estriado de la sustancia negra del cerebro y los receptores D2 y D3 en las vías corticales y límbicas del mesencéfalo .
Antagonista α2-Adrenérgico
El compuesto también muestra propiedades antagonistas α2-adrenérgicas .
Tratamiento de la Enfermedad de Parkinson
Como agente antiparkinsoniano, el compuesto se ha utilizado en el tratamiento de la enfermedad de Parkinson .
Mejora de la Circulación Sanguínea Periférica
El compuesto puede mejorar la circulación sanguínea periférica y tiene ciertos efectos terapéuticos sobre las enfermedades retinianas obstructivas o trombóticas .
Agente Anticancerígeno
El compuesto ha sido evaluado por sus propiedades anticancerígenas . Los datos obtenidos revelaron que exhibía una buena selectividad entre las células cancerosas y las células normales .
Mecanismo De Acción
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, mimicking the action of dopamine . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
Upon activation of the dopamine receptors, this compound influences the GABA-ergic neurotransmission in the brain . This results in the modulation of various downstream effects, including the regulation of motor control, reward, and cognitive functions.
Pharmacokinetics
The compound exhibits high GI absorption and is a substrate for P-gp . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% excreted within 24 hours and nearly all cleared within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of dopamine receptors by this compound can lead to a variety of effects, including improved memory and attention, increased velocity of psychomotor reactions, and lability of nervous processes . It has also been shown to exhibit anticonvulsant and antidepressant activity .
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-butoxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4.2ClH/c1-2-3-10-23-14-17(22)13-21-8-6-20(7-9-21)12-16-4-5-18-19(11-16)25-15-24-18;;/h4-5,11,17,22H,2-3,6-10,12-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQOEPDBKTFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)


![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)




![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/new.no-structure.jpg)


![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2481373.png)
